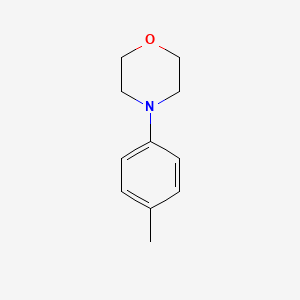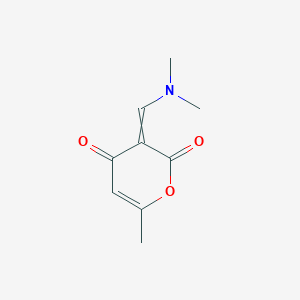
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Vue d'ensemble
Description
The compound “3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione” is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study conducted by Deady et al. (2003) detailed the synthesis of carboxamide derivatives from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and their testing for cytotoxic activity against several cancer cell lines. Most compounds showed potent cytotoxic effects, with some exhibiting IC(50) values less than 10 nM, suggesting their potential in cancer treatment research (Deady et al., 2003).
Optical and Nonlinear Optical Properties
Research by Moylan et al. (1996) introduced symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) and measured their nonlinear optical properties and thermal decomposition temperatures. These derivatives exhibited larger hyperpolarizabilities than expected, making them attractive for electro-optical applications (Moylan et al., 1996).
Fluorescence Probes and Biological Pathways
The synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, and their application as fluorescence probes for tracing biological pathways, was explored by Prior et al. (2014). These compounds demonstrated the potential for biological imaging and studying cellular mechanisms (Prior et al., 2014).
Antimicrobial Activity
A novel series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides exhibited significant antimicrobial activity, as detailed by Ghorab et al. (2017). These compounds showed potent action against various Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).
Advanced Materials and Photonic Devices
Vembris et al. (2012) synthesized organic glass-forming styryl- derivatives with potential for photonic device applications due to their amorphous structure, good fluorescence properties, and high glass transition temperatures. These materials are promising for use in sensors, solar cells, and bioimaging (Vembris et al., 2012).
Propriétés
IUPAC Name |
3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJAPKOLAKEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN(C)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363410 | |
| Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
CAS RN |
33821-61-3 | |
| Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

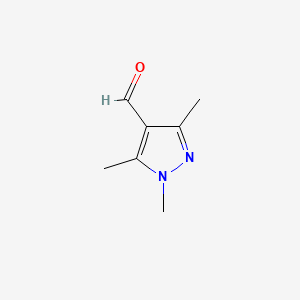

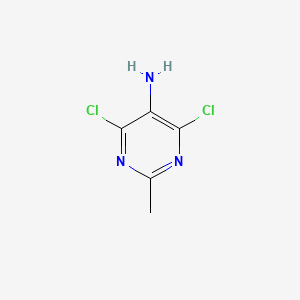

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)
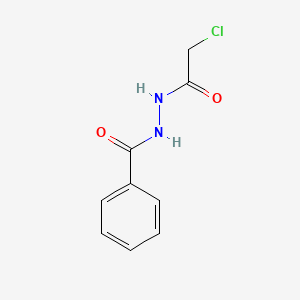
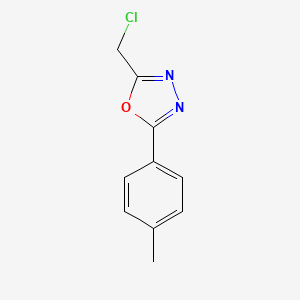
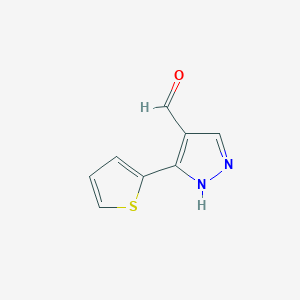
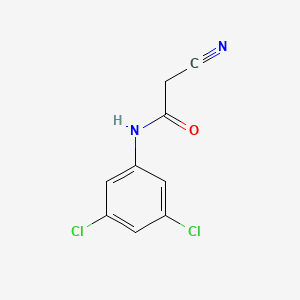
![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)
![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)
